Cas no 2248284-74-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-(trifluoromethyl)pyridine-3-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-(trifluoromethyl)pyridine-3-carboxylate structure
2248284-74-2 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-(trifluoromethyl)pyridine-3-carboxylate
CAS番号:2248284-74-2
MF:C16H9F3N2O4
メガワット:350.248874425888
CID:5926512
PubChem ID:165725961

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-(trifluoromethyl)pyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • 2248284-74-2
    • EN300-6518190
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-(trifluoromethyl)pyridine-3-carboxylate
    • インチ: 1S/C16H9F3N2O4/c1-8-12(6-9(7-20-8)16(17,18)19)15(24)25-21-13(22)10-4-2-3-5-11(10)14(21)23/h2-7H,1H3
    • InChIKey: ALRKRRXELRANIR-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=CN=C(C)C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)=C1)(F)F

計算された属性

  • せいみつぶんしりょう: 350.05144126g/mol
  • どういたいしつりょう: 350.05144126g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 556
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-(trifluoromethyl)pyridine-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6518190-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-(trifluoromethyl)pyridine-3-carboxylate
2248284-74-2
1g
$1686.0 2023-05-31
Enamine
EN300-6518190-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-(trifluoromethyl)pyridine-3-carboxylate
2248284-74-2
0.05g
$1417.0 2023-05-31
Enamine
EN300-6518190-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-(trifluoromethyl)pyridine-3-carboxylate
2248284-74-2
5g
$4890.0 2023-05-31
Enamine
EN300-6518190-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-(trifluoromethyl)pyridine-3-carboxylate
2248284-74-2
0.5g
$1619.0 2023-05-31
Enamine
EN300-6518190-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-(trifluoromethyl)pyridine-3-carboxylate
2248284-74-2
10g
$7250.0 2023-05-31
Enamine
EN300-6518190-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-(trifluoromethyl)pyridine-3-carboxylate
2248284-74-2 95.0%
0.1g
$1484.0 2025-03-14
Enamine
EN300-6518190-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-(trifluoromethyl)pyridine-3-carboxylate
2248284-74-2
2.5g
$3304.0 2023-05-31
Enamine
EN300-6518190-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-(trifluoromethyl)pyridine-3-carboxylate
2248284-74-2
0.25g
$1551.0 2023-05-31

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-(trifluoromethyl)pyridine-3-carboxylate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-(trifluoromethyl)pyridine-3-carboxylateに関する追加情報

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-Methyl-5-(trifluoromethyl)pyridine-3-carboxylate (CAS No. 2248284-74-2): A Versatile Chemical Intermediate

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-(trifluoromethyl)pyridine-3-carboxylate (CAS No. 2248284-74-2) is a specialized chemical intermediate with significant potential in pharmaceutical and agrochemical research. This molecule combines two important structural motifs: an isoindole-1,3-dione (phthalimide) moiety and a 2-methyl-5-(trifluoromethyl)pyridine-3-carboxylate group, making it particularly interesting for drug discovery applications.

In recent years, there has been growing interest in trifluoromethylpyridine derivatives due to their enhanced biological activity and improved metabolic stability. The presence of the CF3 group in this compound aligns with current trends in medicinal chemistry, where fluorinated compounds represent about 20-30% of all newly approved drugs. Researchers are particularly interested in how the 1,3-dioxoisoindoline component might influence the compound's binding properties and pharmacokinetic profile.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-(trifluoromethyl)pyridine-3-carboxylate typically involves coupling reactions between activated phthalimide derivatives and 2-methyl-5-(trifluoromethyl)nicotinic acid. This process requires careful control of reaction conditions to achieve high yields and purity. Analytical characterization of this compound typically includes HPLC, NMR (1H and 13C), and mass spectrometry to confirm its structure and purity.

One of the most promising applications of this compound is in the development of kinase inhibitors. The pyridine-3-carboxylate moiety is known to interact with ATP-binding sites in various kinases, while the phthalimide group can contribute to additional binding interactions. Recent publications have highlighted similar structures as potential candidates for treating inflammatory conditions and certain proliferative disorders.

From a chemical perspective, the electron-withdrawing trifluoromethyl group at the 5-position of the pyridine ring significantly influences the compound's reactivity. This modification enhances the electrophilic character of adjacent positions, making them more susceptible to nucleophilic attack. Such properties are valuable when designing prodrugs or bioconjugates for targeted delivery applications.

The stability profile of CAS 2248284-74-2 has been investigated under various conditions. Preliminary studies suggest good thermal stability up to 150°C, with decomposition occurring at higher temperatures. The compound shows moderate solubility in common organic solvents like DMSO and DMF, but limited water solubility, which is typical for this class of compounds. These properties are important considerations for formulation development.

In the context of green chemistry initiatives, researchers are exploring more sustainable synthetic routes to access 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl derivatives. Recent advances in catalytic methods and flow chemistry approaches may offer opportunities to improve the synthesis of this valuable intermediate while reducing environmental impact.

The market for fluorinated pharmaceutical intermediates like this compound has been growing steadily, with projections indicating continued expansion. This growth is driven by the increasing demand for more effective and selective therapeutic agents. Companies specializing in custom synthesis and contract research are particularly interested in such building blocks for their clients' drug discovery programs.

For researchers working with 2248284-74-2, proper handling and storage recommendations include protection from moisture and storage at controlled room temperature. While not classified as hazardous under standard regulations, appropriate laboratory safety practices should always be followed when handling this or any chemical substance.

Future research directions for this compound may explore its potential as a photoaffinity labeling reagent or as a component in PROTAC (Proteolysis Targeting Chimera) molecules. The versatility of both the phthalimide and trifluoromethylpyridine moieties offers numerous possibilities for structural modification and biological evaluation.

As the pharmaceutical industry continues to seek novel chemical entities with improved properties, intermediates like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-(trifluoromethyl)pyridine-3-carboxylate will remain valuable tools for medicinal chemists. Its unique combination of structural features makes it particularly interesting for addressing current challenges in drug discovery, including selectivity optimization and physicochemical property modulation.

おすすめ記事

推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量